Adrenaline bitartrate

Adrenergic Pharmacology Receptor Binding Drug Discovery

Adrenaline bitartrate (CAS 51-42-3) is the USP/EP reference standard for epinephrine assays, with purity 97.0–102.0% and total impurities ≤0.6% (Impurity A ≤0.3%). Its non-selective agonism at α1,α2,β1,β2,β3 adrenergic receptors makes it ideal for cAMP signaling studies and positive control screening. Unlike epinephrine HCl, the bitartrate counterion provides superior thermal/oxidative stability, supporting stable injectable and ophthalmic solutions. High aqueous solubility (67 mg/mL) at pH 2.5–4.0 ensures consistent dissolution. Verify salt form and impurity profile—generic substitution risks method validation and experimental reproducibility.

Molecular Formula C13H19NO9
Molecular Weight 333.29 g/mol
Cat. No. B7821818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenaline bitartrate
Molecular FormulaC13H19NO9
Molecular Weight333.29 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;/m0./s1
InChIKeyYLXIPWWIOISBDD-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>50 [ug/mL] (The mean of the results at pH 7.4)

Adrenaline Bitartrate (Epinephrine Bitartrate) – Pharmaceutical Reference Standard and Direct-Acting Sympathomimetic


Adrenaline bitartrate (epinephrine bitartrate, CAS 51-42-3) is the bitartrate salt of the endogenous catecholamine hormone epinephrine [1]. This formulation combines the pharmacological activity of epinephrine—a non-selective agonist of α1, α2, β1, β2, and β3 adrenergic receptors—with the counterion tartrate to enhance physicochemical properties [2]. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) officially recognize it as a reference standard , with a specified purity range of 97.0% to 102.0% on a dried basis [3]. Its molecular weight is 333.29 g/mol (C9H13NO3·C4H6O6), and it exhibits high aqueous solubility, freely dissolving in water while being slightly soluble in ethanol and practically insoluble in chloroform [4].

Why Epinephrine Hydrochloride, Norepinephrine Bitartrate, or Other Catecholamine Salts Cannot Simply Substitute for Adrenaline Bitartrate


Although epinephrine hydrochloride (HCl) shares the same active pharmacophore, its distinct counterion results in markedly different physicochemical and formulation stability profiles, particularly under thermal and oxidative stress [1]. In contrast, norepinephrine bitartrate—while chemically analogous—exhibits a substantially different receptor selectivity profile, acting as a β1-selective agonist (EC50 = 5.37 µM) rather than a broad-spectrum adrenergic agonist [2]. Even within the bitartrate salt class, the impurity fingerprint varies significantly among suppliers and grades, with HPLC-derived specifications showing a total impurity limit of ≤0.6% for analytical reagent (AR) grade material, a critical parameter for analytical method validation and reference standard applications [3]. These distinctions necessitate compound-specific qualification; generic substitution without verification of salt form, purity profile, and receptor selectivity can compromise experimental reproducibility and regulatory compliance.

Adrenaline Bitartrate – Quantifiable Differentiation Against Key Analogs


Broader Adrenergic Receptor Agonism vs. Norepinephrine Bitartrate (β1-Selective Agonist)

Adrenaline bitartrate is a non-selective agonist of α1, α2, β1, β2, and β3 adrenergic receptors. In contrast, norepinephrine bitartrate is a β1-selective adrenergic receptor agonist with an EC50 of 5.37 µM [1]. The broader receptor activation profile of adrenaline bitartrate makes it essential for studies requiring pan-adrenergic stimulation, whereas norepinephrine bitartrate is limited to β1-dominant systems .

Adrenergic Pharmacology Receptor Binding Drug Discovery

Enhanced Thermal and Oxidative Stability Compared to Epinephrine Hydrochloride

In a comparative thermal stability study, epinephrine bitartrate demonstrated superior stability relative to epinephrine hydrochloride (HCl). Under prolonged heat exposure, both HCl and bitartrate formulations experienced mass loss and discoloration; however, the pressor potency of HCl was significantly reduced relative to the length of heat exposure, whereas the bitartrate salt retained higher potency [1]. Specifically, the study noted that while fumarate and maleate salts exhibited the highest thermostability, the bitartrate salt outperformed the HCl salt in maintaining pressor activity [2].

Formulation Stability Pharmaceutical Development Drug Delivery

High Aqueous Solubility Facilitating Formulation Flexibility

Adrenaline bitartrate exhibits high aqueous solubility, with a reported solubility of 67 mg/mL (201.02 mM) in water at 25°C . In comparison, the free base epinephrine is sparingly soluble in water [1]. This high solubility enables the preparation of concentrated solutions for injectable and ophthalmic applications. For instance, the USP monograph for Epinephrine Bitartrate Ophthalmic Solution specifies a standard preparation concentration of approximately 40 µg of epinephrine per mL, easily achieved due to the salt's solubility [2].

Preformulation Solubility Enhancement Ophthalmic Drug Delivery

Defined Impurity Profile for Regulatory Compliance and Analytical Method Validation

Adrenaline bitartrate analytical reagent (AR) grade material adheres to strict impurity limits, as defined by HPLC analysis. The specification includes Impurity A ≤0.3%, Impurities B and C ≤0.2% each, unspecified impurities ≤0.1% each, and total impurities ≤0.6% [1]. Additionally, the limit of adrenalone, a key degradation product, is controlled by UV absorbance at 310 nm, with a maximum absorbance of 0.2 for a 4 mg/mL solution [2]. In contrast, epinephrine hydrochloride reference standards may have different impurity profiles and acceptance criteria [3].

Quality Control HPLC Analysis Reference Standards

Optimized pH Range for Ophthalmic Formulations Balancing Stability and Ocular Comfort

Adrenaline bitartrate ophthalmic solutions are typically formulated within a pH range of 2.5–4.0 to ensure chemical stability and minimize stinging upon instillation [1]. Specifically, the USP monograph for Epinephrine Bitartrate Ophthalmic Solution requires a pH of 2.5 ± 0.1 [2], while commercial AR grade material exhibits a pH of 2.8–4.0 in a 1% w/v solution [3]. In comparison, adrenaline borate solutions are formulated at pH 5.5–7.5 for milder stinging but may sacrifice stability, while adrenaline hydrochloride solutions have a pH of 2.5–4.5 and cause moderate stinging [4]. The bitartrate salt thus offers a favorable compromise between stability and patient comfort.

Ophthalmic Formulation pH-Dependent Stability Ocular Tolerance

Key Research and Industrial Applications of Adrenaline Bitartrate Derived from Quantitative Evidence


Reference Standard for Compendial Quality Testing of Epinephrine Formulations

Adrenaline bitartrate, as a USP Reference Standard, is the definitive material for validating analytical methods and performing compendial assays on epinephrine-containing drug products, including ophthalmic solutions and injectable formulations . Its well-defined impurity profile (Impurity A ≤0.3%, total impurities ≤0.6%) enables accurate system suitability testing and ensures compliance with USP monographs [1].

In Vitro Adrenergic Receptor Pharmacology Studies Requiring Pan-Receptor Activation

The non-selective agonist activity of adrenaline bitartrate across α1, α2, β1, β2, and β3 adrenergic receptors makes it an ideal tool compound for investigating downstream signaling pathways, such as cAMP production and calcium mobilization, in cell-based assays . Its use as a positive control in screening campaigns for novel adrenergic modulators is well-established [1].

Formulation Development of Stable Epinephrine Injections and Ophthalmic Solutions

The high aqueous solubility (67 mg/mL) and optimized pH range (2.5–4.0) of adrenaline bitartrate facilitate the development of stable, concentrated injectable solutions for emergency medicine applications, as well as ophthalmic solutions for glaucoma management . Its superior thermal stability compared to epinephrine hydrochloride ensures reliable potency during storage and use [1].

Method Development and Validation for HPLC Analysis of Catecholamines

Adrenaline bitartrate serves as a primary standard for developing and validating HPLC methods to quantify epinephrine in pharmaceutical formulations and biological matrices. The compound's distinct chromatographic behavior and defined impurity peaks support method specificity, accuracy, and precision .

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